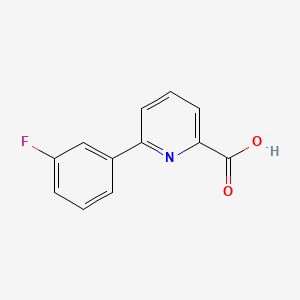

6-(3-Fluorophenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

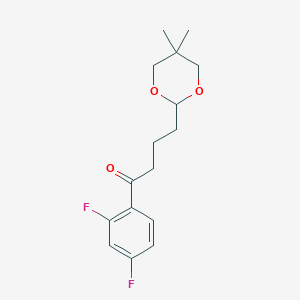

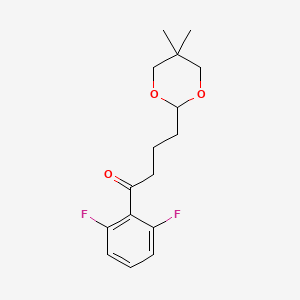

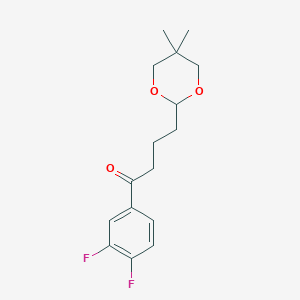

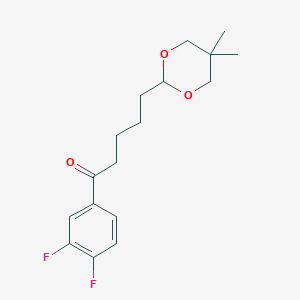

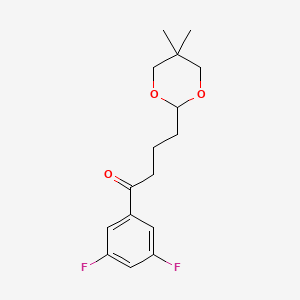

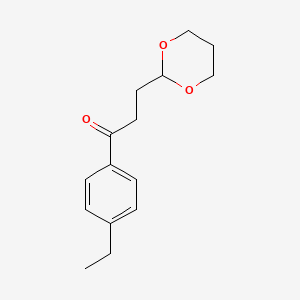

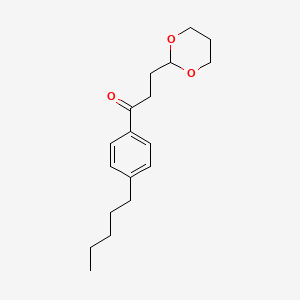

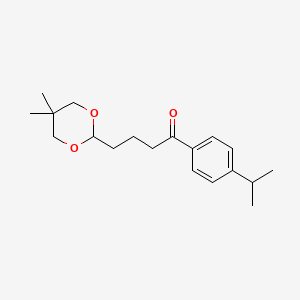

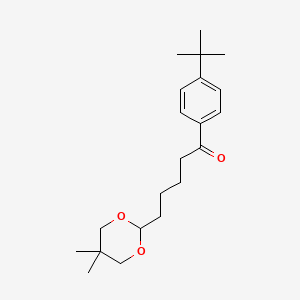

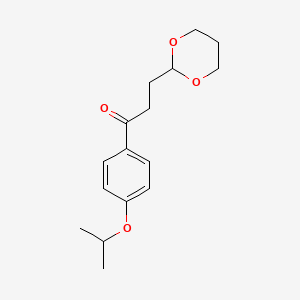

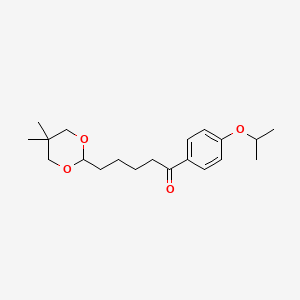

6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2 .

Synthesis Analysis

The synthesis of 6-(3-Fluorophenyl)picolinic acid and similar compounds has been explored in the field of herbicide development . In 2015, Jeffrey B. Epp et al. reported that 6-aryl-2-picolinates exhibit excellent herbicidal activities by replacing the chlorine atom with a phenyl group at position 6 of 2-picolinic acid herbicides .Molecular Structure Analysis

The molecular structure of 6-(3-Fluorophenyl)picolinic acid includes a total of 25 bonds. There are 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Aplicaciones Científicas De Investigación

Herbicide Development

6-(3-Fluorophenyl)picolinic acid and its derivatives have been studied for their potential as synthetic auxin herbicides . These compounds have been shown to inhibit the growth of Arabidopsis thaliana roots . For example, one compound was found to have an IC50 value 45 times lower than that of the commercial herbicide halauxifen-methyl .

Anticancer Research

Rhenium (I) tricarbonyl complexes of 6-(3-Fluorophenyl)picolinic acid have been synthesized and studied for their in vitro anticancer activities . One such complex was found to be toxic to Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .

Material Sciences

The unique structure of 6-(3-Fluorophenyl)picolinic acid makes it a versatile compound in material sciences. However, specific applications in this field are not detailed in the available literature.

Drug Design

The structural skeleton of 6-(3-Fluorophenyl)picolinic acid can serve as a template for the design of new compounds with potent herbicidal activity . For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .

Synthetic Auxin Herbicides

6-(3-Fluorophenyl)picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . One such compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .

Biological Screening

The synthesized rhenium (I) tricarbonyl complexes of 6-(3-Fluorophenyl)picolinic acid can be used for in vitro biological screening . This can help in the discovery of new drugs with potential therapeutic applications .

Safety and Hazards

Direcciones Futuras

Research into picolinic acid and related compounds like 6-(3-Fluorophenyl)picolinic acid is ongoing. These compounds have shown potential as synthetic auxin herbicides . Additionally, picolinic acid has demonstrated broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses , suggesting potential future directions for research into 6-(3-Fluorophenyl)picolinic acid.

Mecanismo De Acción

Target of Action

The primary target of 6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-Fluorophenyl)pyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound interacts with its targets by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs disrupts the normal functioning of these proteins, leading to the inhibition of viral replication and packaging .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . By binding to ZFPs and disrupting zinc binding, the compound may affect the normal functioning of these proteins and, consequently, the biochemical pathways in which they are involved .

Result of Action

The molecular and cellular effects of 6-(3-Fluorophenyl)picolinic acid’s action include the disruption of ZFP structures and the inhibition of their function . This leads to the inhibition of viral replication and packaging, making the compound potentially useful as an antiviral agent .

Action Environment

It is known that the compound’s antiviral activity can be influenced by the presence of other cytokines, such as interferon gamma

Propiedades

IUPAC Name |

6-(3-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVROFCFAZOMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647065 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenyl)picolinic acid | |

CAS RN |

887982-40-3 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.